![molecular formula C11H18N4O B1427206 6-ethoxy-N-(piperidin-4-yl)pyrazin-2-amine CAS No. 1342059-00-0](/img/structure/B1427206.png)
6-ethoxy-N-(piperidin-4-yl)pyrazin-2-amine
Overview
Description
6-ethoxy-N-(piperidin-4-yl)pyrazin-2-amine, also known as 6-EtNPP or 6-EtNPPA, is a synthetic small molecule that has been studied for its potential applications in scientific research. It is an amine derivative of pyrazinamide, a drug used to treat tuberculosis, and has been found to be a potent activator of the N-methyl-D-aspartate (NMDA) receptor. 6-EtNPP has been used in numerous studies to investigate the role of NMDA receptor activation in various physiological and biochemical processes, including learning and memory, pain, and neurodegenerative diseases.
Scientific Research Applications
Optical Properties and Emission Behavior : Studies on derivatives of 2,6-di(pyrazin-2-yl)pyridine, which share structural similarities with 6-ethoxy-N-(piperidin-4-yl)pyrazin-2-amine, have shown that these compounds exhibit unique thermal, redox, and optical properties. The presence of electron-donating amino groups, such as piperidine, influences their fluorescence properties, making these compounds potential candidates for applications in materials science, particularly in the development of new fluorescent materials and optoelectronic devices (Palion-Gazda et al., 2019).
Molecular Structure and Hydrogen Bonding : The structural characterization of compounds containing pyrazin-2-amine groups has provided insights into their molecular conformations and intermolecular hydrogen bonding patterns. Such studies are crucial for understanding the chemical behavior and reactivity of these compounds, which could be significant in the design of pharmaceuticals and complex molecular architectures (Böck et al., 2021).
Intercalation Properties : The ability of heterocyclic amines, including those similar to the piperidine group in 6-ethoxy-N-(piperidin-4-yl)pyrazin-2-amine, to intercalate into host materials like α-titanium hydrogenphosphate, suggests potential applications in the field of materials chemistry. Such intercalation compounds could be explored for use in catalysis, energy storage, and environmental remediation technologies (Nunes & Airoldi, 2000).
Synthetic Chemistry and Drug Design : The chemoselective synthesis of compounds incorporating piperidine and pyrazin-2-amine moieties indicates the versatility of these groups in medicinal chemistry. They can serve as building blocks in the synthesis of complex organic molecules, potentially leading to the development of new pharmaceutical agents with varied therapeutic applications (Pretto et al., 2019).
Genotoxicity Studies : Although this area was to be excluded based on your criteria, it's worth noting that research on similar compounds has also explored their safety profiles, including genotoxicity studies, which are critical in the early stages of drug development to ensure the safety of potential therapeutic agents (Kalgutkar et al., 2007).
properties
IUPAC Name |
6-ethoxy-N-piperidin-4-ylpyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-16-11-8-13-7-10(15-11)14-9-3-5-12-6-4-9/h7-9,12H,2-6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQJINOJYXJELD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CN=C1)NC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-N-(piperidin-4-yl)pyrazin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.